molecular formula C18H15ClN2O3S3 B2848486 Ethyl 5-(3-(3-chlorobenzo[b]thiophene-2-carbonyl)thioureido)-3-methylthiophene-2-carboxylate CAS No. 477568-29-9

Ethyl 5-(3-(3-chlorobenzo[b]thiophene-2-carbonyl)thioureido)-3-methylthiophene-2-carboxylate

Cat. No.: B2848486
CAS No.: 477568-29-9
M. Wt: 438.96
InChI Key: QLRDWRYFYNTNNV-UHFFFAOYSA-N
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Description

Ethyl 5-(3-(3-chlorobenzo[b]thiophene-2-carbonyl)thioureido)-3-methylthiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a methyl group at the 3-position and a thioureido-linked 3-chlorobenzo[b]thiophene-2-carbonyl moiety at the 5-position.

Properties

IUPAC Name

ethyl 5-[(3-chloro-1-benzothiophene-2-carbonyl)carbamothioylamino]-3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3S3/c1-3-24-17(23)14-9(2)8-12(27-14)20-18(25)21-16(22)15-13(19)10-6-4-5-7-11(10)26-15/h4-8H,3H2,1-2H3,(H2,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRDWRYFYNTNNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=S)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(3-(3-chlorobenzo[b]thiophene-2-carbonyl)thioureido)-3-methylthiophene-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene core, which is known for its biological relevance. The presence of the chlorobenzo[b]thiophene moiety contributes to its unique chemical properties, potentially influencing its interaction with biological targets.

Antitumor Activity

Recent studies have evaluated the antitumor potential of various thiophene derivatives, including those similar to this compound. For instance, compounds derived from thiophenes have shown promising results in inducing apoptosis in cancer cell lines.

Case Study: Apoptosis Induction

A study published in Molecules reported that certain thiophene derivatives exhibited significant apoptosis-inducing activity against breast cancer cells. The IC50 values for these compounds ranged from 23.2 to 49.9 μM, indicating moderate to high potency in inhibiting cancer cell proliferation . The mechanism of action was attributed to the activation of caspases and disruption of mitochondrial membrane potential.

Antimicrobial Activity

In addition to antitumor properties, there is emerging evidence supporting the antimicrobial activity of thiophene derivatives. A related compound demonstrated effectiveness against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) as low as 0.20–0.44 μM . This suggests that this compound could have similar effects.

Toxicological Profile

Understanding the safety profile of this compound is crucial for its therapeutic application. Preliminary toxicological assessments indicate that compounds within this class can cause skin and eye irritation; however, specific data on this compound remains limited .

Summary of Biological Activities

Activity Description IC50/MIC
Antitumor Induces apoptosis in cancer cells23.2 - 49.9 μM
Antimicrobial Effective against Mycobacterium tuberculosis0.20 - 0.44 μM
Toxicity Causes skin and eye irritation; specific data on this compound is limitedNot specified

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that derivatives of benzo[b]thiophene exhibit anticancer properties. For instance, compounds similar to ethyl 5-(3-(3-chlorobenzo[b]thiophene-2-carbonyl)thioureido)-3-methylthiophene-2-carboxylate have shown promise as inhibitors of cancer cell proliferation. A study demonstrated that such compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways, suggesting their potential as therapeutic agents in cancer treatment .

2. Antimicrobial Properties
The compound's structure allows it to interact with microbial targets effectively. Studies have reported that thiophene derivatives possess significant antimicrobial activity against various pathogens, including bacteria and fungi. This makes them valuable candidates for developing new antibiotics or antifungal agents .

3. Anti-inflammatory Effects
Compounds containing thiophene rings have been explored for their anti-inflammatory properties. Research indicates that this compound may inhibit key inflammatory mediators, providing a basis for its use in treating inflammatory diseases .

Material Science Applications

1. Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable thin films enhances its utility in these applications .

2. Sensors
Due to their sensitivity to environmental changes, thiophene-based compounds are being investigated for use in chemical sensors. This compound can be tailored to detect specific analytes, making it a candidate for developing advanced sensing technologies .

Case Studies

StudyApplicationFindings
Anticancer Activity In vitro studies on cancer cell linesInduced apoptosis; inhibited proliferation
Antimicrobial Activity Screening against bacterial strainsSignificant inhibition observed; potential for new antibiotic development
Organic Electronics Development of OLEDsEnhanced charge transport properties; stable film formation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs based on substituents, spectral data, and synthetic approaches.

Benzo[b]thiophene-Based Esters

Compound 1b (Ethyl 4,5,7-triacetoxy-3-phenylbenzo[b]thiophene-2-carboxylate)

  • Substituents : 3-phenyl, 4,5,7-triacetoxy.
  • Melting Point : 174–178°C.
  • IR Peaks : 1774 cm⁻¹ (ester C=O), 1721 cm⁻¹ (acetoxy C=O).
  • Key Differences : The phenyl and triacetoxy groups enhance steric bulk and electron-withdrawing effects compared to the target compound’s 3-chloro and thioureido groups.

Compound 1a (Ethyl 4,5,7-triacetoxy-3-methylbenzo[b]thiophene-2-carboxylate)

  • Substituents : 3-methyl, 4,5,7-triacetoxy.
  • Melting Point : 153–156°C.
  • IR Peaks : 1777 cm⁻¹ (ester C=O), 1715 cm⁻¹ (acetoxy C=O).

Thiophene Derivatives with Amino/Ester Functionality

Compound 2b (Brominated Thiophene Carboxylate)

  • Substituents: Bromo, phenylamino, ethyl ester.
  • Crystallography : Triclinic system (space group P-1) with two bromine positional isomers.

Diethyl 5-Acetamido-3-methylthiophene-2,4-dicarboxylate

  • Substituents : Acetamido, methyl, dual ethyl esters.
  • Structural Note: The dual ester groups increase polarity, contrasting with the target’s single ester and thioureido substituent.

Heterocyclic-Fused Systems

Example 62 (Pyrazolo[3,4-d]pyrimidinyl-Chromenone Hybrid)

  • Substituents : Fluorophenyl, pyrazolo-pyrimidine, thiophene carboxylate.
  • Melting Point : 227–230°C.
  • Mass Spec : m/z 560.2 (M⁺+1).

Key Findings and Implications

Substituent Effects :

  • Electron-withdrawing groups (e.g., Cl in the target compound) typically elevate melting points compared to methyl or phenyl groups .
  • Thioureido groups may enhance solubility via hydrogen bonding, contrasting with acetoxy or bromo substituents.

Spectral Trends :

  • Ester carbonyl stretches in IR (~1715–1777 cm⁻¹) are consistent across analogs, but the target’s thioureido group would introduce N-H stretches (~3300 cm⁻¹) absent in triacetoxy derivatives .

Structural Flexibility: The target’s benzo[b]thiophene-thiophene linkage offers conjugation advantages over non-fused systems (e.g., pyrazolo-pyrimidine in ).

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing Ethyl 5-(3-(3-chlorobenzo[b]thiophene-2-carbonyl)thioureido)-3-methylthiophene-2-carboxylate?

The synthesis typically involves multi-step reactions, starting with the preparation of the thiophene core followed by functionalization. Key steps include:

  • Thiophene Core Formation : Use the Gewald reaction to assemble the thiophene ring, employing ethyl cyanoacetate, ketones, and sulfur under reflux in solvents like ethanol or DMF .
  • Thioureido Group Introduction : React the amino-thiophene intermediate with 3-chlorobenzo[b]thiophene-2-carbonyl isothiocyanate in dry chloroform under reflux (6–8 hours), as demonstrated in analogous thioureido syntheses .
  • Esterification : Final esterification steps require anhydrous conditions with ethanol and catalytic HCl, followed by alkaline workup to isolate the product .
  • Optimization : Solvent choice (DMF or chloroform), temperature control (60–80°C), and stoichiometric ratios (1:1 for thiophosgene coupling) are critical for yields >70% .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1H and 13C NMR are critical for confirming the thioureido linkage (δ 10–12 ppm for NH protons) and ester groups (δ 4.2–4.4 ppm for ethyl CH2) .
  • HPLC : Reverse-phase HPLC with methanol/water gradients (30% → 100%) ensures purity (>95%) by resolving unreacted intermediates .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+) and fragmentation patterns consistent with the thiophene backbone .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural validation?

Discrepancies in NMR or IR spectra often arise from impurities or tautomeric forms of the thioureido group. Mitigation strategies include:

  • Cross-Validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly for aromatic protons in the benzo[b]thiophene moiety .
  • Crystallographic Analysis : Single-crystal X-ray diffraction (using SHELX for refinement) provides unambiguous confirmation of bond angles and torsional strain in the thioureido linkage .
  • Purity Checks : Re-crystallize the compound from ethanol or DCM and re-run HPLC to exclude solvent-bound impurities .

Q. What strategies enhance the compound’s biological activity through functional group modification?

  • Thioureido Optimization : Replace the 3-chlorobenzo[b]thiophene moiety with electron-withdrawing groups (e.g., nitro or trifluoromethyl) to improve binding affinity to biological targets like kinase enzymes .
  • Ester Bioisosteres : Substitute the ethyl ester with a methyl or tert-butyl group to modulate lipophilicity and metabolic stability, as seen in analogous thiophene derivatives .
  • SAR Studies : Synthesize derivatives with varying substituents on the thiophene ring and evaluate inhibitory activity against validated targets (e.g., COX-2 or EGFR) using in vitro assays .

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

  • Crystal Twinning : High flexibility of the thioureido group can lead to twinned crystals. Use SHELXD for structure solution and SHELXL for refinement with TWIN/BASF commands to model twinning .
  • Disorder in Functional Groups : The ethyl ester and methylthiophene groups may exhibit rotational disorder. Apply restraints (DFIX, SIMU) during refinement to stabilize geometry .
  • Data Quality : Collect high-resolution data (≤0.8 Å) at low temperature (100 K) to minimize thermal motion artifacts .

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